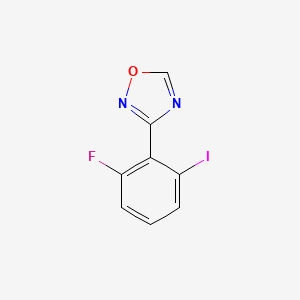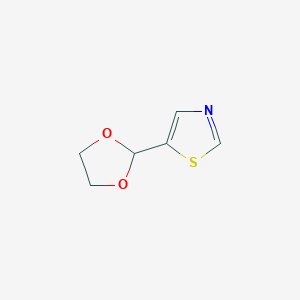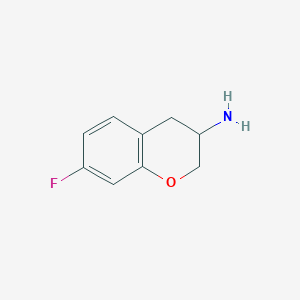![molecular formula C11H11N3O4S B1441825 3-{[(1H-pyrazol-4-yl)methyl]sulfamoyl}benzoic acid CAS No. 1183510-85-1](/img/structure/B1441825.png)
3-{[(1H-pyrazol-4-yl)methyl]sulfamoyl}benzoic acid
Übersicht
Beschreibung
3-(1H-pyrazol-4-yl)methylsulfamoylbenzoic acid, also known as PYMSB, is a sulfonamide compound that has been used in various scientific research applications. It is a member of the sulfonamide family and has been used in various biochemical and physiological studies. PYMSB is a versatile compound that can be used to study a variety of biological processes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent
3-{[(1H-pyrazol-4-yl)methyl]sulfamoyl}benzoic acid: has been studied for its potential as an antimicrobial agent. The compound has shown efficacy as a growth inhibitor of drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii . These bacteria are known for causing serious infections in healthcare settings, and the compound’s ability to inhibit their growth at low concentrations, while being non-toxic to human cells, is significant.
Biological Activity Modulation
The pyrazole moiety is a prominent feature in compounds with diverse biological activities. Pyrazole derivatives have been extensively researched for their biological potencies, including their role in modulating biological activities . This compound, with its pyrazole core, may be involved in various biological processes and could serve as a key framework for developing new therapeutics.
Inhibitors Synthesis
3-(1H-pyrazol-4-ylmethylsulfamoyl)benzoic acid: is used as a reagent in the synthesis of various inhibitors, including those targeting VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, and others . These inhibitors have significant implications in treating diseases like cancer, making the compound valuable in medicinal chemistry.
Anti-Cancer Properties
Pyrazole derivatives have been identified to possess anti-cancer properties. The structure-activity relationship (SAR) studies reveal that certain derivatives exhibit potent cytotoxic activity, suggesting that this compound could be a precursor in synthesizing novel anti-cancer agents .
Metal-Organic Frameworks (MOFs)
This compound can be utilized as a monomer to synthesize MOF materials . MOFs are porous materials with applications in gas storage, separation, and catalysis. The incorporation of the compound in MOF synthesis could lead to the development of new materials with enhanced properties.
Heterocyclic Compound Synthesis
As a heterocyclic compound, 3-(1H-pyrazol-4-ylmethylsulfamoyl)benzoic acid plays a crucial role in the synthesis of other heterocyclic compounds . These compounds are important in various fields, including pharmaceuticals, agrochemicals, and materials science.
Eigenschaften
IUPAC Name |
3-(1H-pyrazol-4-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c15-11(16)9-2-1-3-10(4-9)19(17,18)14-7-8-5-12-13-6-8/h1-6,14H,7H2,(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRDKSRGTPGLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CNN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[2.5]octane-5,7-dione](/img/structure/B1441743.png)
![1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1441748.png)
![8-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1441750.png)



![1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B1441757.png)
![2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441758.png)
![3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441759.png)
![3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441760.png)
![3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441762.png)
![3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441764.png)
![3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441765.png)